1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Medicinal chemistry Structure-activity relationship Halogen bonding

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine (CAS 1421491-19-1; molecular formula C₁₇H₂₀ClNO₃S₃; molecular weight 417.98 g/mol) is a synthetic sulfonylpiperidine derivative characterized by a piperidine core bearing an N-sulfonyl-5-chlorothiophene moiety and a 4-(((4-methoxyphenyl)thio)methyl) substituent. The compound belongs to the broader N-sulfonylpiperidine class, which has been validated as a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition (VEGFR-2, EGFR), antibacterial thymidylate kinase (TMK) inhibition, and antiviral capsid assembly modulation.

Molecular Formula C17H20ClNO3S3
Molecular Weight 417.98
CAS No. 1421491-19-1
Cat. No. B2746219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
CAS1421491-19-1
Molecular FormulaC17H20ClNO3S3
Molecular Weight417.98
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C17H20ClNO3S3/c1-22-14-2-4-15(5-3-14)23-12-13-8-10-19(11-9-13)25(20,21)17-7-6-16(18)24-17/h2-7,13H,8-12H2,1H3
InChIKeyVHTDYUPDXQNCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine (CAS 1421491-19-1): Compound Class and Procurement-Relevant Structural Profile


1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine (CAS 1421491-19-1; molecular formula C₁₇H₂₀ClNO₃S₃; molecular weight 417.98 g/mol) is a synthetic sulfonylpiperidine derivative characterized by a piperidine core bearing an N-sulfonyl-5-chlorothiophene moiety and a 4-(((4-methoxyphenyl)thio)methyl) substituent [1]. The compound belongs to the broader N-sulfonylpiperidine class, which has been validated as a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition (VEGFR-2, EGFR), antibacterial thymidylate kinase (TMK) inhibition, and antiviral capsid assembly modulation [2][3][4]. However, it is critical to note that this specific compound has not been the subject of any published primary research study, patent, or authoritative database entry with quantitative biological activity data. All differentiation claims below are therefore necessarily derived from class-level inference and physicochemical property comparisons with structurally characterized analogs, and should be interpreted as hypotheses requiring experimental validation rather than established performance metrics.

Why Substituting 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine with a Generic Piperidine Sulfonamide Carries Procurement Risk


N-sulfonylpiperidines are not functionally interchangeable. Within this compound class, small structural variations produce large shifts in target engagement, selectivity, and physicochemical properties. For example, in the TMK inhibitor series, replacement of a methylene linker with a sulfonamide was shown to alter binding conformation, while optimization of logD was required to achieve >10⁵ selectivity for bacterial over human TMK [1]. In the VEGFR-2 inhibitor series, repositioning of aromatic substituents and linker replacement shifted the IC₅₀ from micromolar to sub-micromolar ranges and conferred dual VEGFR-2/EGFR inhibitory activity [2]. The target compound's specific combination of a 5-chlorothiophene sulfonyl group and a 4-methoxyphenyl thioether at the piperidine 4-position represents a distinct pharmacophoric arrangement whose individual contributions to potency, selectivity, solubility, and metabolic stability cannot be predicted by extrapolation from other sulfonylpiperidines. Procurement of a generic substitute without confirming that it matches the exact substitution pattern risks obtaining a compound with fundamentally different biological or physicochemical behavior, invalidating comparative experiments and wasting research resources.

Quantitative Comparative Evidence Guide: 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine vs. Closest Structural Analogs


Halogen-Dependent Reactivity: Chlorine vs. Bromine at the Thiophene 5-Position and Implications for Synthetic Diversification

The target compound bears a chlorine atom at the thiophene 5-position, distinguishing it from the bromine-substituted analog 1-((5-bromothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine . Chlorine and bromine differ in atomic radius (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å), electronegativity (Pauling scale: Cl = 3.16 vs. Br = 2.96), and C–X bond dissociation energy (C–Cl ≈ 397 kJ/mol vs. C–Br ≈ 280 kJ/mol) [1]. The weaker C–Br bond makes the bromo analog more susceptible to oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a more reactive handle for late-stage diversification. Conversely, the C–Cl bond provides greater metabolic stability, as aryl chlorides are generally less prone to cytochrome P450-mediated oxidative dehalogenation than aryl bromides [2]. For procurement decisions: if the intended application involves further synthetic elaboration via cross-coupling, the bromo analog may be preferred; if metabolic stability in biological assays is paramount, the chloro compound offers a theoretical advantage.

Medicinal chemistry Structure-activity relationship Halogen bonding

Thioether vs. Sulfone at the 4-Position: Differential Oxidation State and Its Impact on Physicochemical Properties and Binding

The target compound features a thioether (-S-CH₂-) linker at the piperidine 4-position, whereas the closely related analog 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine (CAS 1448136-12-6) contains a sulfone (-SO₂-) group at the equivalent position . The thioether is in a reduced oxidation state and is less polar than the corresponding sulfone. Computed physicochemical properties illustrate this difference: the target thioether compound has a molecular formula of C₁₇H₂₀ClNO₃S₃ (MW 417.98) versus C₁₆H₁₈ClNO₅S₃ (MW 436.0) for the sulfone analog [1]. The sulfone introduces an additional oxygen atom and a higher hydrogen bond acceptor count, increasing polarity and potentially reducing membrane permeability while enhancing aqueous solubility. The thioether also presents a different geometry: the C–S–C bond angle (~99°) versus the O=S=O angle (~119°) in the sulfone, resulting in distinct spatial orientation of the 4-methoxyphenyl group relative to the piperidine ring. This conformational difference can alter binding poses within enzyme active sites or receptor pockets [2]. Additionally, the thioether is susceptible to metabolic oxidation to the sulfoxide and sulfone, introducing a potential prodrug or metabolic switching dimension absent in the pre-oxidized sulfone analog.

Physicochemical profiling Ligand design Oxidation state

Methoxy vs. Hydroxy Substituent: Differential Hydrogen Bonding Capacity and Lipophilicity at the Terminal Phenyl Ring

The target compound carries a 4-methoxy (-OCH₃) group on the terminal phenyl ring, distinguishing it from the 4-hydroxy (-OH) analog 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine . The methoxy group is a hydrogen bond acceptor only, whereas the hydroxy group can act as both a hydrogen bond donor and acceptor. This difference has quantifiable consequences: the methoxy group increases lipophilicity (estimated ΔlogP ≈ +0.5 to +0.7 relative to the hydroxy analog based on fragment-based calculations), while the hydroxy group reduces logP and increases aqueous solubility through additional hydrogen bonding with water [1]. In the context of the TMK inhibitor series, optimization of logD through phenol (hydroxy) introduction was critical for achieving potent antibacterial activity, with the phenol derivative (compound 11) showing >10⁵ selectivity over human TMK [2]. The methoxy analog would be expected to have higher membrane permeability but potentially lower aqueous solubility and different hydrogen bonding interactions with target proteins. For procurement, the methoxy compound may be preferred when permeability is the limiting factor; the hydroxy analog may be preferable when solubility or specific H-bond donor interactions with the target are required.

Lipophilicity Hydrogen bonding ADME prediction

Thioether-Containing Piperidine vs. Direct Thiophene Attachment: Scaffold Flexibility and Conformational Degrees of Freedom

The target compound features a thioether methylene spacer (-CH₂-S-) connecting the piperidine 4-position to the 4-methoxyphenyl group, in contrast to analogs such as 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine (CAS 1396815-45-4) that attach a thiophene ring directly to the piperidine without a flexible linker . The thioether methylene spacer introduces additional rotational degrees of freedom (2 additional rotatable bonds: CH₂–S and S–Cₐᵣyₗ), increasing conformational flexibility. The directly attached thiophene analog (MW 347.9, C₁₃H₁₄ClNO₂S₃) is significantly smaller and more rigid than the target compound (MW 417.98, C₁₇H₂₀ClNO₃S₃)—a molecular weight difference of 70.08 Da (20.1% larger for the target) [1]. This size and flexibility difference has implications for target binding: the flexible thioether linker may allow the 4-methoxyphenyl group to sample a broader conformational space and adapt to diverse binding pockets, potentially increasing the probability of target engagement across different protein targets. However, increased flexibility also carries an entropic penalty upon binding and may reduce ligand efficiency (binding affinity per heavy atom). Larger molecular weight also generally correlates with reduced ligand efficiency and potential challenges for downstream lead optimization [2].

Conformational analysis Scaffold diversity Ligand efficiency

Sulfonylpiperidine Class-Level Evidence: VEGFR-2 Kinase Inhibition and Antibacterial TMK Inhibition as Precedent for Biological Evaluation Strategy

While no direct biological data exist for the target compound, the N-sulfonylpiperidine scaffold has produced potent inhibitors across multiple target classes, providing a rational basis for assay prioritization. In the VEGFR-2 inhibitor series, lead N-sulfonylpiperidine compound A achieved an IC₅₀ of 0.0554 μM against VEGFR-2, comparable to the approved drug sorafenib (IC₅₀ = 0.0416 μM), and further optimized compound 16 showed dual VEGFR-2/EGFR inhibition with IC₅₀ values of 0.98 μM and 1.01 μM, respectively [1][2]. In the antibacterial TMK series, sulfonylpiperidines achieved potent enzyme inhibition with >10⁵ selectivity for bacterial TMK over the human homologue, and phenol derivative 11 demonstrated excellent MICs against a broad spectrum of Gram-positive bacteria including MRSA [3]. The target compound's unique combination of a 5-chlorothiophene sulfonyl group (which may engage the ATP-binding hinge region in kinases or the Arg48 residue in TMK) and a 4-methoxyphenyl thioether (which may occupy a hydrophobic pocket) suggests potential for target engagement in kinase or nucleotide-binding enzyme assays. However, this remains a hypothesis requiring experimental validation.

Kinase inhibition Antibacterial Target prioritization

Physicochemical Property Comparison: cLogP and Solubility Drivers Across the Analog Series

The target compound's computed XLogP3-AA value is estimated at approximately 3.8–4.2, placing it in a lipophilicity range consistent with moderate membrane permeability but potential solubility limitations [1]. Comparative analysis with structurally related analogs illustrates how specific substitutions modulate this parameter: the sulfone analog (CAS 1448136-12-6) with its additional polar oxygen atoms is predicted to have a lower logP (estimated reduction of ~0.5–1.0 log units), while the thiophene analog (CAS 1396815-45-4) with a smaller, less lipophilic substituent is predicted to have a lower logP as well . In the TMK inhibitor optimization campaign, deliberate reduction of logD through phenol introduction was critical for achieving antibacterial activity, demonstrating that lipophilicity tuning is a key optimization parameter for this scaffold [2]. The target compound's higher predicted logP relative to its sulfone and hydroxy analogs suggests it may be more suitable for targets requiring membrane penetration (e.g., intracellular kinases) but may require formulation strategies for in vitro assays with aqueous buffers. No experimentally measured logP, logD, or solubility data are available for the target compound; all values are computational predictions requiring experimental verification.

Drug-likeness Physicochemical profiling Lead optimization

Recommended Research and Procurement Application Scenarios for 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine (CAS 1421491-19-1)


Kinase Inhibitor Screening Campaigns (VEGFR-2, EGFR, and Related Tyrosine Kinases)

Given the validated precedent of N-sulfonylpiperidines as VEGFR-2 inhibitors with IC₅₀ values as low as 0.0554 μM and dual VEGFR-2/EGFR inhibitory activity (IC₅₀ = 0.98 μM and 1.01 μM, respectively), this compound is a rational inclusion in kinase inhibitor screening panels [1][2]. The 5-chlorothiophene sulfonyl group may serve as a hinge-binding motif, while the 4-methoxyphenyl thioether could occupy hydrophobic back-pocket regions, making this compound a candidate for structure-activity relationship expansion around the N-sulfonylpiperidine kinase pharmacophore. Researchers should include a sulfone analog (CAS 1448136-12-6) and the bromo analog as head-to-head comparators to isolate the contribution of the thioether oxidation state and halogen identity to kinase inhibition potency and selectivity.

Antibacterial Drug Discovery Targeting Gram-Positive Thymidylate Kinase (TMK)

The sulfonylpiperidine scaffold has been crystallographically validated as a TMK inhibitor chemotype, with key hydrogen bond interactions to Arg48 in the S. aureus enzyme and demonstrated >10⁵ selectivity over the human TMK homologue [3]. The target compound's structural features—particularly the 5-chlorothiophene sulfonyl group that may engage Arg48 and the flexible thioether linker that could orient the 4-methoxyphenyl group into the dTMP binding pocket—make it a candidate for TMK enzymatic screening and MIC determination against Gram-positive bacterial panels including MRSA. Procurement should be paired with the hydroxy analog to evaluate the contribution of the methoxy→hydroxy substitution to TMK affinity and antibacterial potency.

Chemical Biology Probe Development Leveraging the Thioether as a Metabolic Soft Spot

The thioether moiety at the 4-position distinguishes this compound from its sulfone analog (CAS 1448136-12-6) and introduces a defined metabolic liability: thioethers are substrates for cytochrome P450 and flavin monooxygenase-mediated S-oxidation to sulfoxides and sulfones [4]. This creates an opportunity to use the compound as a probe to study metabolic switching, where the parent thioether, intermediate sulfoxide, and terminal sulfone may each exhibit distinct biological activity profiles. The bromo analog, with its weaker C–Br bond and greater susceptibility to oxidative metabolism, provides a complementary tool for dissecting the relative contributions of thioether oxidation versus aryl halide metabolism.

Synthetic Methodology Development: Chemoselective Functionalization of a Polyfunctional Sulfonylpiperidine Scaffold

The compound presents three chemically distinct reactive handles—the thioether (oxidizable to sulfoxide/sulfone), the chlorothiophene (cross-coupling via C–Cl bond activation), and the piperidine nitrogen (sulfonamide, stable under most conditions)—making it an ideal substrate for developing chemoselective synthetic methodologies [5]. The chloro substituent on the thiophene ring offers a balance of stability and reactivity that distinguishes it from the more reactive bromo analog, allowing method development under conditions where the bromo compound would be too labile. Procurement of both chloro and bromo analogs enables systematic comparison of halogen effects on cross-coupling yields and selectivity.

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